molecular formula C26H25NO4 B14855399 Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid

Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid

Cat. No.: B14855399
M. Wt: 415.5 g/mol
InChI Key: OKWYVNKGSUSIRR-XDHUDOTRSA-N
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Description

Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is of significant interest in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the starting amino acid, which undergoes a series of reactions to introduce the Fmoc group. Common reagents used in this process include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides with the desired sequence.

    Substitution: The major products are substituted amino acids with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.

Mechanism of Action

The mechanism of action of Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s effects are exerted through the formation of peptide bonds with other amino acids, leading to the synthesis of peptides and proteins with specific sequences and functions .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(2S,3S)-2-(methylamino)-3-phenylpropanoic acid
  • Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid
  • Fmoc-(2S,3S)-2-(methylamino)-3-phenylpentanoic acid

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for the selective synthesis of peptides with defined sequences and structures. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability during peptide synthesis .

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylbutanoic acid

InChI

InChI=1S/C26H25NO4/c1-17(18-10-4-3-5-11-18)24(25(28)29)27(2)26(30)31-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-24H,16H2,1-2H3,(H,28,29)/t17-,24-/m0/s1

InChI Key

OKWYVNKGSUSIRR-XDHUDOTRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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